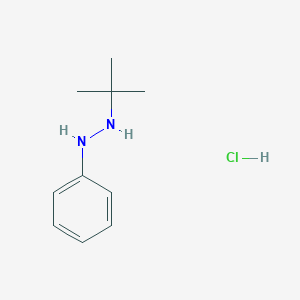
1-Tert-butyl-2-phenylhydrazine hydrochloride
Descripción general
Descripción
1-Tert-butyl-2-phenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Tert-butyl-2-phenylhydrazine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a hydrazine functional group attached to a tert-butyl and phenyl moiety. This structural configuration is crucial for its biological activity.
1. Antifungal Activity
Recent studies have demonstrated that derivatives of phenylhydrazine, including this compound, exhibit notable antifungal properties. In vitro tests against Candida albicans have shown significant inhibitory effects.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | 0.0156 - 0.125 mg/mL | High |
| Compound A | 12.5 μM | Moderate |
| Compound B | 25 μg/mL | Low |
The activity of these compounds can be attributed to their ability to disrupt fungal cell morphology and induce the production of reactive oxygen species (ROS), which subsequently impair cellular functions and growth .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies indicate that phenylhydrazine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest in various cancer cell lines.
Case Study: T-47D Cell Line
- Treatment: this compound
- Observation: Induced G2/M phase arrest
- Inhibitory Rate: Up to 98% at a concentration of 25 μg/mL
This mechanism involves the activation of apoptotic pathways and modulation of key regulatory proteins involved in the cell cycle .
The biological activity of this compound can be explained through several mechanisms:
-
Reactive Oxygen Species (ROS) Generation:
- The compound undergoes metabolic conversion leading to ROS production, which damages cellular components and disrupts normal physiological processes.
- Cell Cycle Arrest:
- Morphological Changes in Fungi:
Research Findings and Future Directions
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of phenylhydrazine derivatives, including this compound. Understanding how modifications in chemical structure influence biological activity will be crucial for developing more effective therapeutic agents.
Propiedades
IUPAC Name |
1-tert-butyl-2-phenylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-11-9-7-5-4-6-8-9;/h4-8,11-12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYERQRBCSKTEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















